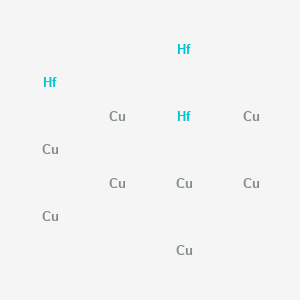
5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the carbazole core.
Applications De Recherche Scientifique
5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of organic electronic materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethylamine: An industrial chemical used as a catalyst for epoxy resins and polyurethane.
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: Known for its biological activities and used in medicinal chemistry.
Uniqueness
5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrocarbazole core and the presence of ethyl and dimethylamine groups make it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
60481-50-7 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
5-ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C16H22N2/c1-4-11-6-5-7-15-16(11)13-10-12(18(2)3)8-9-14(13)17-15/h5-7,12,17H,4,8-10H2,1-3H3 |
Clé InChI |
RQIODBKLHDKUFO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C3=C(CCC(C3)N(C)C)NC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)


![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)


